molecular formula C14H16N4O B7526280 N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide

货号 B7526280
分子量: 256.30 g/mol
InChI 键: VQTYDLMQUBELAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the G protein-coupled receptor, CXCR4, which plays a key role in a variety of physiological and pathological processes.

作用机制

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide acts as a selective antagonist of CXCR4 by binding to the receptor and blocking its signaling pathway. CXCR4 is a chemokine receptor that plays a key role in cell migration and homing, particularly in immune cells and cancer cells. By inhibiting CXCR4 signaling, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide can suppress tumor growth and metastasis, as well as modulate immune responses.
Biochemical and Physiological Effects
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, modulation of immune responses, and regulation of stem cell differentiation. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cells, as well as suppress angiogenesis and invasion. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide can modulate immune responses by regulating the migration and activation of immune cells. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has also been shown to promote the differentiation of stem cells into neural cells, suggesting its potential application in regenerative medicine.

实验室实验的优点和局限性

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has several advantages for lab experiments, including its high selectivity and potency for CXCR4, as well as its well-characterized mechanism of action. However, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions and dosage is necessary to ensure the safety and efficacy of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide in lab experiments.

未来方向

There are several future directions for the study of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide, including its potential application in cancer therapy, immune modulation, and regenerative medicine. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide in humans, as well as to optimize its dosage and delivery methods. In addition, the development of novel CXCR4 antagonists with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of compounds.

合成方法

The synthesis of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide involves several steps, including the preparation of the key intermediate, 1-methyl-4,5,6,7-tetrahydroindazole, and the subsequent coupling with pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity and yield of the final product can be optimized through careful control of reaction conditions and purification methods.

科学研究应用

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. CXCR4 is overexpressed in a variety of cancer cells and plays a key role in tumor metastasis, angiogenesis, and immune evasion. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide has been shown to inhibit CXCR4 signaling and suppress tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.

属性

IUPAC Name

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18-13-7-4-6-11(10(13)9-16-18)17-14(19)12-5-2-3-8-15-12/h2-3,5,8-9,11H,4,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTYDLMQUBELAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。